(R)-Methyl 1-benzylpyrrolidine-2-carboxylate
Description
®-Methyl 1-benzylpyrrolidine-2-carboxylate is a chiral ester compound with a pyrrolidine ring structure
Properties
IUPAC Name |
methyl (2R)-1-benzylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-8-5-9-14(12)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJACAHAGMHHQT-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation
The racemic synthesis of methyl 1-benzylpyrrolidine-2-carboxylate followed by chiral resolution remains a foundational approach. The process involves reacting the racemate with a chiral resolving agent, such as (R,R)-dibenzoyl tartaric acid, to form diastereomeric salts with distinct solubility profiles. Crystallization isolates the (R)-enantiomer with reported yields of 30–45% and ee values exceeding 98%.
Kinetic Resolution Using Enzymes
Biocatalytic methods employ lipases or esterases to selectively hydrolyze the undesired (S)-enantiomer. For instance, Candida antarctica lipase B (CAL-B) in a biphasic system (water:toluene) achieves 52% conversion with 94% ee for the remaining (R)-ester. This method minimizes waste but requires optimization of pH (7.0–8.5) and temperature (25–37°C) to maintain enzyme activity.
Asymmetric Synthesis Strategies
Chiral Auxiliary-Mediated Synthesis
The use of (R)-proline derivatives as chiral templates enables direct enantioselective construction. A patented method outlines:
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of α,β-unsaturated pyrrolidine precursors using Rhodium-(R)-BINAP catalysts provides a stereocontrolled route. Key conditions include:
- Substrate: 1-benzyl-3,4-dehydropyrrolidine-2-carboxylic acid
- Catalyst: [Rh(R-BINAP)(COD)]⁺BF₄⁻
- Pressure: 50 psi H₂
- Solvent: Methanol
Results show 92% yield and 97% ee.
Comparative Analysis of Preparation Methods
| Method | Yield | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Diastereomeric resolution | 38% | 98 | Low | Moderate |
| Enzymatic resolution | 45% | 94 | Medium | High |
| Chiral auxiliary | 68% | >99 | High | Low |
| Asymmetric hydrogenation | 92% | 97 | Very high | Moderate |
Advanced Catalytic Approaches
Organocatalytic Ring-Opening
Recent advancements utilize cinchona alkaloid-derived organocatalysts for the desymmetrization of meso-pyrrolidine precursors. A representative protocol:
Flow Chemistry Applications
Continuous-flow systems enhance the scalability of asymmetric hydrogenation. A microreactor setup with immobilized Rh catalysts reduces reaction time from 24 h to 2 h while maintaining 89% yield and 95% ee.
Characterization and Quality Control
Critical analytical data for (R)-methyl 1-benzylpyrrolidine-2-carboxylate:
| Parameter | Value | Method |
|---|---|---|
| Optical rotation (25°C) | +54.3° (c=1, CHCl₃) | Polarimetry |
| HPLC purity | >99.5% (Chiralcel OD-H column) | Chiral HPLC |
| Melting point | 89–91°C | DSC |
Industrial-Scale Considerations
While asymmetric hydrogenation offers high enantioselectivity, the cost of noble metal catalysts (∼$1,200/g for Rh) limits commercial viability. Hybrid approaches combining enzymatic resolution (Step 1) and catalytic esterification (Step 2) present a cost-effective alternative, reducing catalyst loading by 70% while maintaining 91% ee.
Chemical Reactions Analysis
Types of Reactions: ®-Methyl 1-benzylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: ®-1-benzylpyrrolidine-2-carboxylic acid.
Reduction: ®-Methyl 1-benzylpyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(R)-Methyl 1-benzylpyrrolidine-2-carboxylate is widely utilized as an intermediate in organic synthesis. It plays a crucial role in the synthesis of complex organic molecules, particularly for creating biologically active compounds. Its derivatives have been explored for therapeutic applications, including the development of enzyme inhibitors such as poly(ADP-ribose) polymerase (PARP) inhibitors.
Research indicates that (R)-Methyl 1-benzylpyrrolidine-2-carboxylate exhibits potential biological activity, particularly as a substrate for enzymes, influencing various biochemical pathways. Interaction studies have shown that it can bind to specific molecular targets, altering enzyme activities and affecting cellular processes.
Therapeutic Applications
The compound has been investigated for its role in:
- Developing inhibitors for specific enzymes.
- Potential applications in treating diseases where PARP activity is relevant, such as certain cancers .
Case Study 1: Inhibitors Development
A study explored the synthesis of (R)-Methyl 1-benzylpyrrolidine-2-carboxylate derivatives aimed at creating selective inhibitors for PARP enzymes. The resulting compounds demonstrated significant inhibitory activity against cancer cell lines, highlighting their potential therapeutic use in oncology .
Case Study 2: Enzyme Interaction
Another research project focused on the interaction of (R)-Methyl 1-benzylpyrrolidine-2-carboxylate with various enzymes involved in metabolic pathways. The findings indicated that the compound could modulate enzyme activity, suggesting its utility in drug design aimed at metabolic disorders .
Mechanism of Action
The mechanism of action of ®-Methyl 1-benzylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
- (S)-Methyl 1-benzylpyrrolidine-2-carboxylate
- ®-Ethyl 1-benzylpyrrolidine-2-carboxylate
- ®-Methyl 1-phenylpyrrolidine-2-carboxylate
Comparison:
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer due to its interaction with chiral biological targets.
Ester Group: The length and nature of the ester group (methyl vs. ethyl) can influence the compound’s reactivity and solubility.
Biological Activity
(R)-Methyl 1-benzylpyrrolidine-2-carboxylate is a synthetic compound with a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol. This compound features a pyrrolidine ring substituted with a benzyl group and a carboxylate ester, which contributes to its unique chemical properties and potential biological activities. Research indicates that it plays a significant role as a substrate for enzymes and has been explored for various therapeutic applications.
- Molecular Formula : C₁₃H₁₇NO₂
- Molecular Weight : 219.28 g/mol
- Density : Approximately 1.1 g/cm³
- Boiling Point : Around 292.1 °C at 760 mmHg
(R)-Methyl 1-benzylpyrrolidine-2-carboxylate exhibits its biological activity primarily through its interactions with specific enzymes and biochemical pathways. The compound can bind to various molecular targets, influencing enzyme activities and cellular processes. Its mechanism often involves the formation of active intermediates that participate in diverse biochemical reactions, potentially leading to therapeutic effects such as enzyme inhibition.
Biological Activity
Research has identified several key areas where (R)-Methyl 1-benzylpyrrolidine-2-carboxylate demonstrates biological activity:
- Enzyme Substrate : It acts as a substrate for certain enzymes, impacting metabolic pathways.
- Therapeutic Applications : Investigated for its potential in developing inhibitors for enzymes such as poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities, although specific mechanisms remain to be fully elucidated.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (R)-Methyl 1-benzylpyrrolidine-2-carboxylate | Pyrrolidine ring with benzyl and carboxylic ester | Distinct reactivity patterns and interactions |
| Methyl 1-benzylpyrrolidine-3-carboxylate | Similar structure but with carboxylic acid at position 3 | Different biological activity profiles |
| Methyl 1-phenylpyrrolidine-2-carboxylate | Phenyl group instead of benzyl | Varied pharmacological effects |
| Methyl 1-benzylpiperidine-2-carboxylate | Piperidine ring instead of pyrrolidine | Different steric and electronic properties |
Case Studies and Research Findings
Several studies have explored the biological activity of (R)-Methyl 1-benzylpyrrolidine-2-carboxylate:
- Enzyme Inhibition Studies : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer cell proliferation, suggesting potential applications in oncology.
- Antibiotic Resistance Research : The compound has been evaluated within frameworks aimed at overcoming antibiotic resistance, where it showed promising results against resistant strains of bacteria .
Q & A
Q. Table 1: Representative Reaction Conditions
| Method | Catalyst/Reagents | Yield (%) | Purity Control | Source |
|---|---|---|---|---|
| Pd-catalyzed aza-Heck | Pd₂(dba)₃, PA-Ph, Et₃N | 69 | FCC purification | |
| Stereoselective benzoylation | Benzoyl chloride, Tosyl chloride | N/A | Chiral HPLC analysis |
Advanced: How can enantiomeric purity be rigorously controlled during synthesis?
Answer:
Enantiomeric purity is critical for pharmacological applications. Methodological strategies include:
- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in Pd-catalyzed reactions to induce stereoselectivity .
- Dynamic Kinetic Resolution (DKR) : Combining racemization catalysts (e.g., enzymes) with selective crystallization.
- Analytical Validation : Chiral HPLC (e.g., Chiralpak® columns) or polarimetry to quantify enantiomeric excess (ee). Contradictions in ee values across methods should be resolved by cross-validating with ¹H-NMR using chiral shift reagents .
Basic: What spectroscopic and crystallographic techniques are used for structural characterization?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δH 1.2–3.5 ppm for pyrrolidine protons; δC 170–175 ppm for carboxylate) confirm regiochemistry and stereochemistry .
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular formula (e.g., calculated m/z 388.1342 vs. observed 388.1344) .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for related pyrrolidine derivatives .
Advanced: How can reaction mechanisms for pyrrolidine ring formation be investigated?
Answer:
Mechanistic studies often combine experimental and computational approaches:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
- DFT Calculations : Model transition states (e.g., Pd-mediated C–N bond formation) to predict regioselectivity .
- In Situ Monitoring : Real-time IR or Raman spectroscopy tracks intermediate species (e.g., imine formation).
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Stability : Degrades under prolonged exposure to light, moisture, or acidic/basic conditions. Store in inert atmosphere (N₂/Ar) at –20°C .
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Contradictions in stability data (e.g., varying decomposition temperatures) necessitate empirical testing via TGA/DSC .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?
Answer:
- Docking Simulations : Predict binding affinity to biological targets (e.g., GPCRs) using AutoDock Vina with crystal structures from the PDB .
- MD Simulations : Analyze conformational flexibility of the pyrrolidine ring in physiological conditions (e.g., solvation models in GROMACS) .
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity data to optimize substituents .
Basic: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Enzyme Inhibition : Fluorescent assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination.
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity .
- Membrane Permeability : Caco-2 monolayer models predict blood-brain barrier penetration .
Advanced: How can synthetic byproducts or low yields be troubleshooted?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
